2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Overview
Description
The compound “2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a complex organic molecule. It contains a naphthyridine core, which is a type of heterocyclic compound . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, naphthyridines can be synthesized through various methods, including multicomponent reactions and Friedländer approach . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the naphthyridine core and the BOC group. Naphthyridines are bicyclic compounds containing two nitrogen atoms . The BOC group consists of a carbonyl group attached to a tert-butyl group .Chemical Reactions Analysis
Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains . The BOC group can be removed with strong acids such as trifluoroacetic acid .Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUXPJXOBCGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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